A Comprehensive Technical Guide to Boc-NH-PEG2-CH2COOH: Structure, Properties, and Applications
A Comprehensive Technical Guide to Boc-NH-PEG2-CH2COOH: Structure, Properties, and Applications
This technical guide provides an in-depth analysis of the heterobifunctional linker, Boc-NH-PEG2-CH2COOH. It is designed for researchers, scientists, and professionals in the fields of drug development, chemical biology, and materials science. This document details the molecule's structure, physicochemical properties, and its significant applications, particularly in bioconjugation and the development of therapeutic molecules like PROTACs and antibody-drug conjugates (ADCs).
Core Structure and Functional Components
Boc-NH-PEG2-CH2COOH, also known by its systematic name 8-tert-butyloxycarbonylamino-3,6-dioxaoctanoic acid, is a valuable crosslinking reagent.[1][2] Its structure is composed of three key functional units:
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Boc (tert-butyloxycarbonyl) Protecting Group: This is a standard, acid-labile protecting group for the primary amine. It allows for selective reactions at the other end of the molecule. The Boc group can be readily removed under mild acidic conditions to expose the reactive primary amine.[3]
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PEG2 (diethylene glycol) Linker: The central part of the molecule consists of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with two repeating ethylene (B1197577) glycol units (-CH2CH2O-).[4] This PEG linker imparts hydrophilicity, which enhances the solubility of the molecule and its conjugates in aqueous biological environments.[1][5]
-
Terminal Carboxylic Acid (-CH2COOH): This functional group is located at the opposite end of the Boc-protected amine. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form a stable amide bond with primary amine groups on other molecules, such as proteins, peptides, or drug compounds.[3]
The combination of these three components makes Boc-NH-PEG2-CH2COOH a versatile heterobifunctional linker, enabling the sequential and controlled conjugation of different molecules.
Below is a 2D representation of the chemical structure of Boc-NH-PEG2-CH2COOH.
Caption: 2D Structure of Boc-NH-PEG2-CH2COOH.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for Boc-NH-PEG2-CH2COOH.
| Property | Value | Reference(s) |
| CAS Number | 108466-89-3 | [1][2][5][6] |
| Molecular Formula | C₁₁H₂₁NO₆ | [1][2][6] |
| Molecular Weight | 263.29 g/mol | [2][6] |
| Purity | ≥95% to ≥97% | [1][6] |
| Appearance | Viscous Liquid | [7] |
| Storage Conditions | Store at -5°C or -20°C, keep dry and avoid sunlight. For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [1][8] |
Applications in Research and Drug Development
Boc-NH-PEG2-CH2COOH is a critical tool in modern biomedical research and pharmaceutical development. Its applications include:
-
PROTAC® Development: This molecule is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG linker in Boc-NH-PEG2-CH2COOH provides the necessary spacing and solubility for the two ligands of the PROTAC to function effectively.
-
Antibody-Drug Conjugates (ADCs): It can be incorporated into ADCs, which are targeted cancer therapies.[1][5] The linker connects a cytotoxic drug to a monoclonal antibody, which then directs the drug to cancer cells.
-
Peptide Synthesis and Modification: It serves as a spacer to improve the solubility and pharmacokinetic properties of peptides.[1][3][10]
-
Bioconjugation: This linker is widely used for the covalent attachment of molecules to proteins, surfaces, or nanoparticles for various applications in diagnostics and drug delivery.[1][5][11]
-
Semaglutide Synthesis: It is also used as an intermediate in the synthesis of Semaglutide, a medication used for the treatment of type 2 diabetes.[1]
Experimental Protocol: Amide Coupling Reaction
The following is a general protocol for the conjugation of Boc-NH-PEG2-CH2COOH to a primary amine-containing molecule (e.g., a peptide or protein) using EDC/NHS chemistry.
Workflow for Amide Coupling:
Caption: Amide Coupling Experimental Workflow.
Materials:
-
Boc-NH-PEG2-CH2COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or MES buffer pH 6.0
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Boc-NH-PEG2-CH2COOH in an appropriate organic solvent (e.g., DMF or DMSO) if necessary, and then dilute into the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the Boc-NH-PEG2-CH2COOH solution.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to the Amine:
-
Add the amine-containing molecule to the activated Boc-NH-PEG2-CH2COOH solution. The molar ratio will depend on the specific molecules being conjugated but a 10 to 20-fold molar excess of the linker is common.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional) Quench any unreacted NHS-ester by adding a small amount of a quenching solution like hydroxylamine (B1172632) or Tris buffer.
-
-
Purification:
-
Purify the resulting conjugate from excess reagents and unconjugated molecules using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry (MS) and HPLC.
-
This protocol provides a general framework. The optimal reaction conditions, such as buffer composition, pH, and reagent concentrations, should be determined empirically for each specific application.
References
- 1. Boc-NH-PEG2-CH2COOH,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. Boc-NH-PEG2-CH2COOH | 108466-89-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-NH-PEG2-CH2COOH | Carboxylic Acids | Ambeed.com [ambeed.com]
- 11. purepeg.com [purepeg.com]
